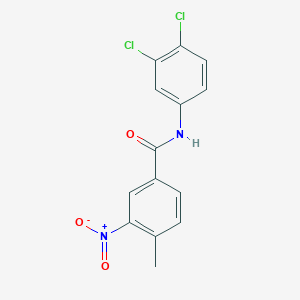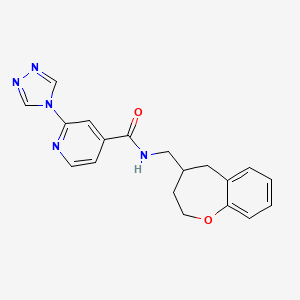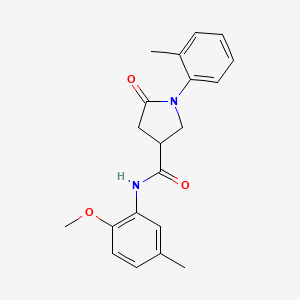![molecular formula C16H19N3O3S B5566651 2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide is a chemical compound used in scientific research. It is commonly referred to as PSB-0739 and is a potent and selective antagonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose metabolism and insulin secretion, making PSB-0739 a potential target for the treatment of diabetes.
Scientific Research Applications
Antiviral Activities
One of the notable applications of compounds structurally related to "2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide" is in the development of antiviral agents. For example, a study highlighted a novel nonnucleoside inhibitor specifically targeting cytomegalovirus (CMV) DNA maturation via the UL89 and UL56 gene products. This compound exhibited an excellent safety profile and did not inhibit viral DNA synthesis, translation, or transcription, but interfered with viral DNA maturation and packaging, indicating its potential as a selective antiviral agent (Buerger et al., 2001).
Synthesis and Antimicrobial Evaluation
Another area of research is the synthesis of novel compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed several derivatives that showed activity exceeding that of reference drugs. This research opens avenues for developing new antimicrobial agents with enhanced efficacy (Alsaedi et al., 2019).
Material Development
Research into the synthesis and properties of novel materials is another significant application. For instance, a study on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated the production of polymers with high glass transition temperatures, excellent solubility in organic solvents, and strong, flexible films. These materials' low dielectric constants and high transparency make them suitable for various advanced applications, including electronics and optoelectronics (Liu et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-16(2,3)15(20)18-12-7-9-13(10-8-12)23(21,22)19-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDGIQRHZAALQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)
![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)